molecular formula C14H19NO3 B2818519 4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine CAS No. 923248-28-6

4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine

Cat. No.: B2818519
CAS No.: 923248-28-6
M. Wt: 249.31
InChI Key: VJPGTKHRGMLAEE-UHFFFAOYSA-N
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Description

4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine is an organic compound characterized by the presence of a tetrahydropyridine ring substituted with a 2,4,6-trimethoxyphenyl group

Mechanism of Action

Target of Action

The primary target of 4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine, also known as Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), is the electron-deficient multiple bond in a molecule . TTMPP is a strong Lewis base and acts as an organocatalyst . It competes with phosphazene bases in catalyzing oxa-Michael reactions .

Mode of Action

TTMPP operates through a mechanism known as nucleophilic phosphine catalysis . This involves the conjugate addition of the electron-rich TTMPP to an electron-deficient multiple bond, forming an energetically disfavored zwitterionic species . This zwitterion can then be trapped with nucleophiles, electrophiles, or a combination of both .

Biochemical Pathways

The primary biochemical pathway affected by TTMPP is the oxa-Michael reaction . This reaction is used in the synthesis of various organic compounds. TTMPP catalyzes the oxa-Michael polymerization of diacrylates and diols .

Pharmacokinetics

Its activity is known to be more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution exerted by nonpolar aprotic and polar aprotic solvents .

Result of Action

The result of TTMPP’s action is the formation of new compounds through the oxa-Michael reaction . It has been shown to have a significant superiority over other arylphosphine-based Lewis bases .

Action Environment

The action of TTMPP is influenced by environmental factors such as the concentration of the reactants and the type of solvent used . Its activity is distinctly more concentration-dependent than other catalysts . The use of polar protic solvents like t-butanol can mitigate the negative impact of dilution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions may vary, but generally, the process involves:

    Reactants: 2,4,6-trimethoxybenzaldehyde and an appropriate amine.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

    Solvent: Common solvents include ethanol, methanol, or other polar solvents.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can further hydrogenate the tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tetrahydropyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles.

Major Products

    Oxidation Products: Pyridine derivatives.

    Reduction Products: Fully hydrogenated tetrahydropyridine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-(2,4,6-Trimethoxyphenyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological activities.

Properties

IUPAC Name

4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-16-11-8-12(17-2)14(13(9-11)18-3)10-4-6-15-7-5-10/h4,8-9,15H,5-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPGTKHRGMLAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=CCNCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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